
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. This compound has gained significant attention due to its potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. It may also work by modulating the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to modulate the activity of certain receptors in the brain that are involved in neurodegenerative diseases. Additionally, the compound has been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments is its potential to inhibit the activity of certain enzymes and modulate the activity of certain receptors in the brain. This makes it a useful tool in studying inflammation, cancer development, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate. One direction is to further study its mechanism of action in order to better understand its potential applications in scientific research. Another direction is to explore its potential use in treating other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound in order to make it more readily available for scientific research.
合成法
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate involves a series of chemical reactions. The starting material is 2,8-dimethyl-4-quinolinecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylphenethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with ethyl chloroformate to form the final product, this compound.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-7-9-16(10-8-13)19(23)12-25-21(24)18-11-15(3)22-20-14(2)5-4-6-17(18)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDXWWXIRUYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
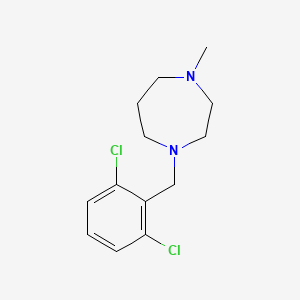

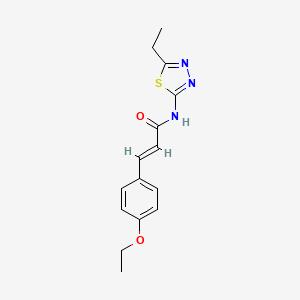
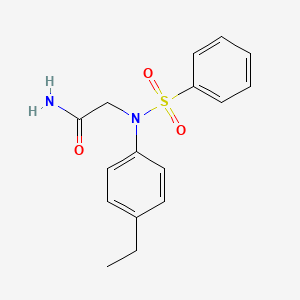
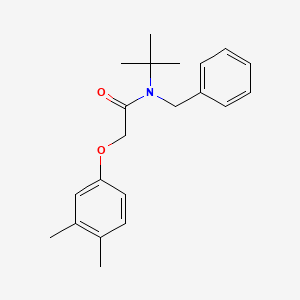
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)
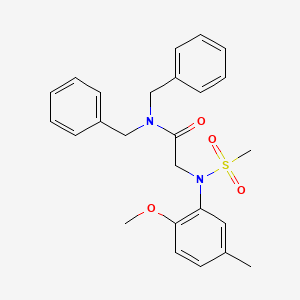
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)